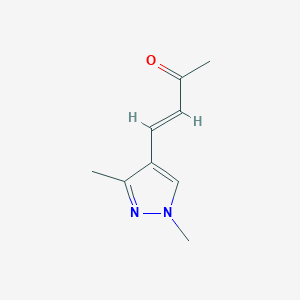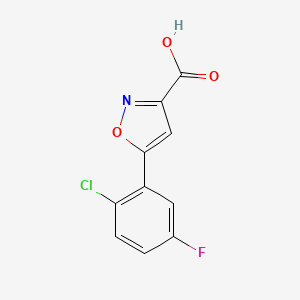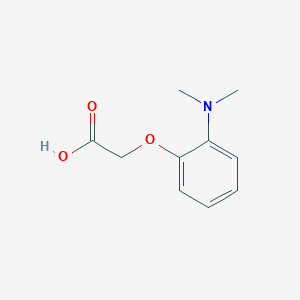
2-(4-(Methoxymethyl)phenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out using primary alkyl halides or methyl halides, and the best results are obtained with primary alkyl halides .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methoxymethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-(Methoxymethyl)phenyl)acetic acid.
Reduction: 2-(4-(Methoxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Methoxymethyl)phenyl)acetaldehyde is primarily used in research settings. Its applications include:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Employed in studies involving the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but lacks the methoxymethyl group.
4-(Methoxymethyl)benzaldehyde: Contains a benzaldehyde group instead of an acetaldehyde group.
2-(4-(Methoxymethyl)phenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(4-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of both a methoxymethyl group and an acetaldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry .
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,7H,6,8H2,1H3 |
InChI Key |
GECBOLLCNDVVCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)








![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)




